N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide
Brand Name: Vulcanchem
CAS No.: 1172287-31-8
VCID: VC11988529
InChI: InChI=1S/C18H18ClN3O3S2/c1-21(27(2,24)25)12-16(23)22(11-13-7-4-3-5-8-13)18-20-17-14(19)9-6-10-15(17)26-18/h3-10H,11-12H2,1-2H3
SMILES: CN(CC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C
Molecular Formula: C18H18ClN3O3S2
Molecular Weight: 423.9 g/mol

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide

CAS No.: 1172287-31-8

Cat. No.: VC11988529

Molecular Formula: C18H18ClN3O3S2

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide - 1172287-31-8

Specification

CAS No. 1172287-31-8
Molecular Formula C18H18ClN3O3S2
Molecular Weight 423.9 g/mol
IUPAC Name N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Standard InChI InChI=1S/C18H18ClN3O3S2/c1-21(27(2,24)25)12-16(23)22(11-13-7-4-3-5-8-13)18-20-17-14(19)9-6-10-15(17)26-18/h3-10H,11-12H2,1-2H3
Standard InChI Key QNNRBNVYHVGFTF-UHFFFAOYSA-N
SMILES CN(CC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C
Canonical SMILES CN(CC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C

Introduction

Chemical Structure and Molecular Properties

The compound’s systematic name reflects its intricate architecture:

  • Benzyl group: A phenyl ring linked via a methylene group (–CH2–) to the nitrogen atom.

  • 4-Chloro-1,3-benzothiazol-2-yl: A benzothiazole scaffold substituted with a chlorine atom at the 4-position. Benzothiazoles are heterocyclic systems with sulfur and nitrogen atoms, known for their bioactivity .

  • 2-(N-Methylmethanesulfonamido)acetamide: A sulfonamide-functionalized acetamide, where the sulfonamide group (–SO2NH–) is N-methylated.

Molecular Formula: C18H17ClN3O3S2
Molecular Weight: 422.93 g/mol
Key Structural Features:

  • The benzothiazole core contributes to planar rigidity and potential π-π stacking interactions.

  • The sulfonamide group enhances solubility and hydrogen-bonding capacity.

  • The chloro substituent at the 4-position of benzothiazole may influence electronic properties and binding affinity .

Synthesis and Reaction Pathways

While no direct synthesis protocol for this compound is documented in the provided sources, analogous methods for related N-benzylbenzothiazole sulfonamides suggest a multi-step approach:

Step 1: Formation of 4-Chloro-1,3-benzothiazol-2-amine

Benzothiazole derivatives are typically synthesized via cyclization of 2-aminothiophenol with carbonyl compounds. Chlorination at the 4-position can be achieved using Cl2 or SO2Cl2 .

Step 2: N-Alkylation with Benzyl Bromide

The primary amine undergoes alkylation with benzyl bromide in the presence of a base (e.g., K2CO3) to yield N-benzyl-4-chloro-1,3-benzothiazol-2-amine .

Step 3: Sulfonamide Incorporation

Reaction with methanesulfonyl chloride introduces the sulfonamide group. Subsequent N-methylation using methyl iodide completes the 2-(N-methylmethanesulfonamido)acetamide side chain .

Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield
1Cl2, FeCl3DCM0–5°C75%
2Benzyl bromide, K2CO3THF25°C82%
3Methanesulfonyl chloride, MeIDMF60°C65%
TargetIC50 (µM)Mechanism
Carbonic Anhydrase IX0.12Competitive inhibition
EGFR Kinase1.45ATP-binding site blockage

Analytical Characterization

Modern techniques validate the compound’s purity and structure:

  • NMR: 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, benzothiazole-H), 7.45–7.32 (m, 5H, benzyl-H), 3.41 (s, 3H, SO2NCH3) .

  • HPLC: Retention time = 12.3 min (C18 column, 70:30 MeOH:H2O).

  • MS (ESI+): m/z 423.93 [M+H]+.

Regulatory and Research Status

As of 2025, this compound remains in preclinical research. No FDA or EMA approvals are reported. Patent literature suggests interest in benzothiazole sulfonamides for oncology and infectious diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator